1,1,1-Trifluoroheptane-2,4-dione
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Overview
Description
1,1,1-Trifluoroheptane-2,4-dione is a fluorinated organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the first carbon of the heptane chain, making it a trifluoromethyl ketone. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 1,1,1-Trifluoroheptane-2,4-dione typically involves the reaction of heptane-2,4-dione with a fluorinating agent. One common method is the reaction of heptane-2,4-dione with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoroheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1,1-Trifluoroheptane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 1,1,1-Trifluoroheptane-2,4-dione exerts its effects often involves the interaction with metal ions and enzymes. The trifluoromethyl group enhances the compound’s ability to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various molecular targets and pathways, making the compound useful in biochemical and pharmacological studies .
Comparison with Similar Compounds
1,1,1-Trifluoroheptane-2,4-dione can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2,4-pentanedione: This compound has a shorter carbon chain but shares similar chemical properties and reactivity.
6-Methyl-1,1,1-trifluoroheptane-2,4-dione: This derivative has a methyl group at the sixth position, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,1,1-trifluoroheptane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-2-3-5(11)4-6(12)7(8,9)10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLREGFJRLHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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